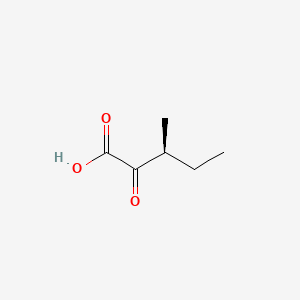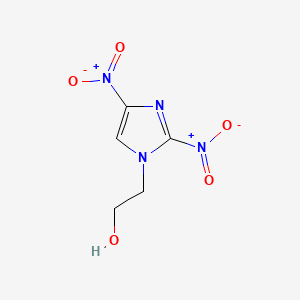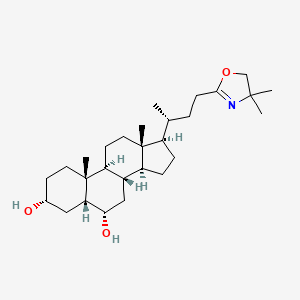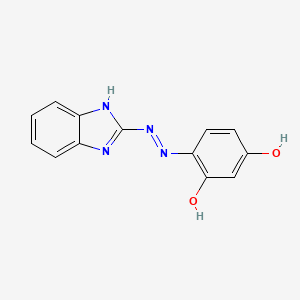![molecular formula C19H35N3O14 B1218887 6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol CAS No. 39471-55-1](/img/structure/B1218887.png)
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is a chemical compound known for its potent antibacterial properties. It is part of a broader class of antibiotics that inhibit the growth of or destroy bacteria, making it a valuable tool in the fight against bacterial infections. The compound has garnered attention due to its effectiveness against a range of pathogenic bacteria, including those resistant to other antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol typically involves a series of chemical reactions that introduce specific functional groups necessary for its antibacterial activity. The process often starts with a precursor molecule, which undergoes various transformations, including oxidation, reduction, and substitution reactions. These reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at each stage to ensure the final product meets the required standards for purity and potency.
Analyse Des Réactions Chimiques
Types of Reactions
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, altering the chemical structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the reactions. The conditions under which these reactions occur, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Major Products Formed
The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound. Each intermediate is characterized and purified before proceeding to the next step in the synthesis.
Applications De Recherche Scientifique
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic routes for antibiotic production.
Biology: Researchers use it to investigate the effects of antibiotics on bacterial cells and to study the development of antibiotic resistance.
Medicine: this compound is tested for its efficacy against various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: It is used in the development of new antibacterial products and in the formulation of treatments for bacterial infections in agriculture and veterinary medicine.
Mécanisme D'action
The mechanism of action of 6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the construction of the bacterial cell wall, preventing the bacteria from maintaining their structural integrity. This leads to cell lysis and the eventual death of the bacterial cell. The molecular targets of this compound include penicillin-binding proteins, which are essential for cell wall synthesis.
Comparaison Avec Des Composés Similaires
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is unique in its structure and mechanism of action compared to other antibiotics. Similar compounds include:
Penicillin: Like this compound, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporins: These antibiotics also inhibit cell wall synthesis but are structurally distinct from this compound.
Carbapenems: Another class of antibiotics that target cell wall synthesis, carbapenems are often used as a last resort for treating resistant bacterial infections.
This compound stands out due to its effectiveness against a broader range of bacteria, including those resistant to other antibiotics. Its unique chemical structure allows it to bind to bacterial enzymes more effectively, making it a valuable addition to the arsenal of antibacterial agents.
Propriétés
Numéro CAS |
39471-55-1 |
|---|---|
Formule moléculaire |
C19H35N3O14 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C19H35N3O14/c20-3(1-23)13-11(29)12(30)17(31)19(34-13)35-15-7(25)4(2-24)32-18(16(15)36-19)33-14-9(27)5(21)8(26)6(22)10(14)28/h3-18,23-31H,1-2,20-22H2 |
Clé InChI |
XILKGRFKVHSHRS-UHFFFAOYSA-N |
SMILES |
C(C1C(C2C(C(O1)OC3C(C(C(C(C3O)N)O)N)O)OC4(O2)C(C(C(C(O4)C(CO)N)O)O)O)O)O |
SMILES canonique |
C(C1C(C2C(C(O1)OC3C(C(C(C(C3O)N)O)N)O)OC4(O2)C(C(C(C(O4)C(CO)N)O)O)O)O)O |
Synonymes |
antibiotic SS 56C antibiotic SS-56C Streptamine, O-6-amino-6-deoxyheptopyranosylidene-(1->3-4)-O-beta-D-talopyranosyl-(1->5)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid](/img/structure/B1218814.png)







![methyl (4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate](/img/structure/B1218826.png)
